2,2'-((4-Formyl-3-methylphenyl)imino)diethyl diacetate
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Overview
Description
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . It is also known by other names such as 4-[Bis[2-(acetyloxy)ethyl]amino]-2-methylbenzaldehyde . This compound is characterized by the presence of a formyl group, a methyl group, and an imino group attached to a benzene ring, along with two diacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate typically involves the reaction of 4-formyl-3-methylbenzaldehyde with diethylamine in the presence of acetic anhydride . The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the imino group and the subsequent acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid.
Reduction: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Substitution: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Scientific Research Applications
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde
- 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid
Uniqueness
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and imino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85439-03-8 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-formyl-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C16H21NO5/c1-12-10-16(5-4-15(12)11-18)17(6-8-21-13(2)19)7-9-22-14(3)20/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
ZYVAZLMINRGIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=O |
Origin of Product |
United States |
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